
Octanamide, 4-hydroxy-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, 4-hydroxy-N-methyl- is an organic compound belonging to the class of amides It is characterized by the presence of an octanamide backbone with a hydroxyl group at the fourth position and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, 4-hydroxy-N-methyl- typically involves the reaction of octanoic acid with N-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Octanamide, 4-hydroxy-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Octanamide, 4-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an oxo derivative.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-oxo-N-methyloctanamide.
Reduction: Formation of N-methyl-4-hydroxyoctylamine.
Substitution: Formation of 4-halo-N-methyloctanamide derivatives.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism of action of Octanamide, 4-hydroxy-N-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes.
類似化合物との比較
Similar Compounds
Octanamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4-Hydroxy-N-methylbenzamide: Contains a benzene ring instead of the octane backbone, leading to different biological activity and applications.
N-Methylacetamide: A simpler amide with a shorter carbon chain, used as a solvent and reagent in organic synthesis.
Uniqueness
Octanamide, 4-hydroxy-N-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
57753-55-6 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
4-hydroxy-N-methyloctanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-8(11)6-7-9(12)10-2/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChIキー |
SRQJIUKIRKAMDK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)



![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
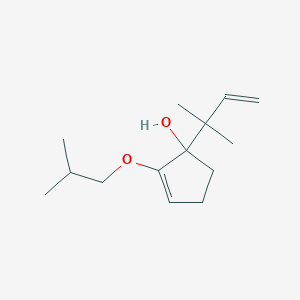
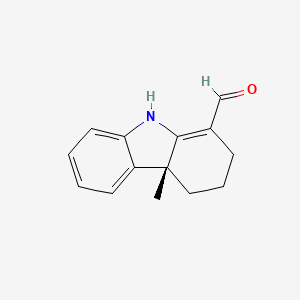
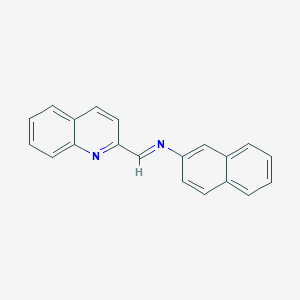
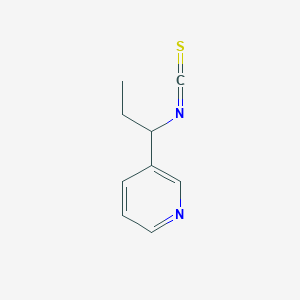

![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
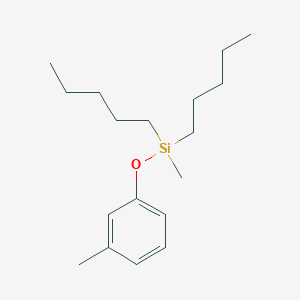
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
